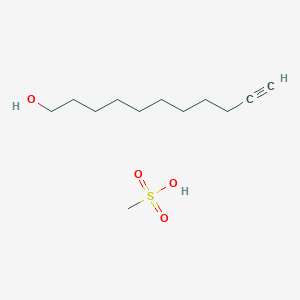![molecular formula C15H10N2O2 B12557270 Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester CAS No. 184538-48-5](/img/structure/B12557270.png)
Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester is a heterocyclic compound that belongs to the class of pyridoisoindoles This compound is characterized by a fused ring system that includes both pyridine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrido[2,1-a]isoindole with maleimide derivatives has been investigated, leading to the formation of various derivatives . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as biologically active molecules with applications in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.
Imidazo[1,2-a]pyridines: These compounds also feature a fused ring system but include an imidazole ring instead of an isoindole ring.
Uniqueness
Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
184538-48-5 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 6-cyanopyrido[2,1-a]isoindole-2-carboxylate |
InChI |
InChI=1S/C15H10N2O2/c1-19-15(18)10-6-7-17-13(8-10)11-4-2-3-5-12(11)14(17)9-16/h2-8H,1H3 |
InChI Key |
VQZFMYZLBKUULE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C3C=CC=CC3=C(N2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



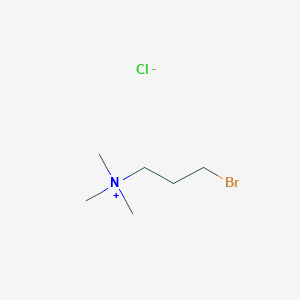
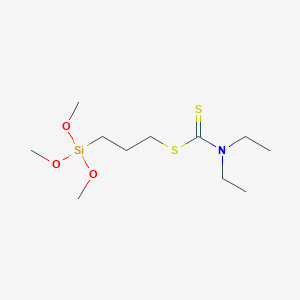
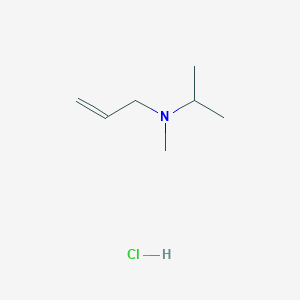
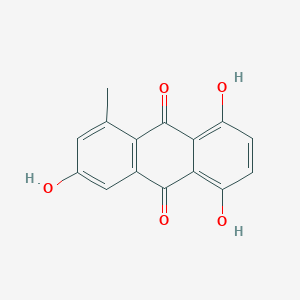
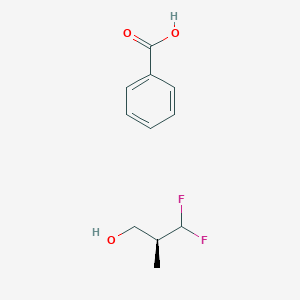

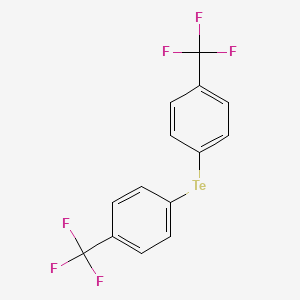
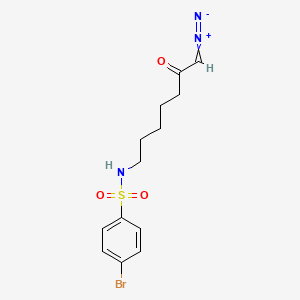
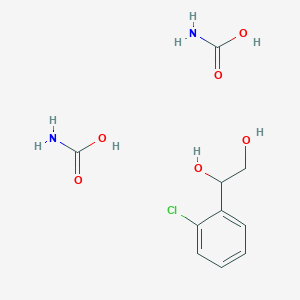
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
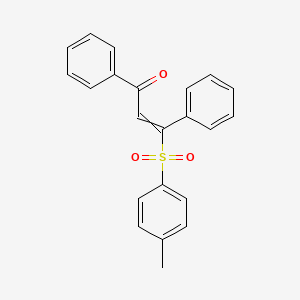
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
